2-Hydroxyoctadeca-9,12,15-trienoic acid
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Overview
Description
2-Hydroxyoctadeca-9,12,15-trienoic acid is a hydroxylated derivative of octadeca-9,12,15-trienoic acid, commonly known as linolenic acid. This compound is a polyunsaturated fatty acid with a hydroxyl group at the second carbon position. It is known for its role in various biochemical processes and its presence in certain natural sources .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxyoctadeca-9,12,15-trienoic acid typically involves the hydroxylation of linolenic acid. One common method is the enzymatic oxidation of linolenic acid using specific enzymes found in red algae, such as Lithothamnion corallioides. This process results in the formation of hydroxylated derivatives, including this compound .
Industrial Production Methods
The use of biocatalysts and optimized reaction conditions can enhance the efficiency of production .
Chemical Reactions Analysis
Types of Reactions
2-Hydroxyoctadeca-9,12,15-trienoic acid undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert the hydroxyl group to other functional groups, although specific conditions and reagents are required.
Substitution: The hydroxyl group can participate in substitution reactions, leading to the formation of esters and other derivatives.
Common Reagents and Conditions
Oxidation: Enzymatic oxidation using specific enzymes from red algae.
Reduction: Chemical reducing agents such as sodium borohydride.
Substitution: Acid catalysts for esterification reactions.
Major Products Formed
Conjugated tetraene fatty acids: Formed through oxidation.
Hydroxylated derivatives: Various hydroxylated products depending on the reaction conditions.
Scientific Research Applications
2-Hydroxyoctadeca-9,12,15-trienoic acid has several scientific research applications:
Chemistry: Used as a model compound for studying oxidation and hydroxylation reactions.
Biology: Investigated for its role in cellular signaling and metabolic pathways.
Medicine: Potential therapeutic applications due to its anti-inflammatory and antioxidant properties.
Industry: Utilized in the production of specialized fatty acid derivatives for various industrial applications
Mechanism of Action
The mechanism of action of 2-Hydroxyoctadeca-9,12,15-trienoic acid involves its interaction with specific molecular targets and pathways. It acts as a signaling molecule in various biochemical processes, influencing cellular functions such as inflammation and oxidative stress. The hydroxyl group at the second carbon position plays a crucial role in its biological activity .
Comparison with Similar Compounds
Similar Compounds
Linolenic acid: The parent compound, lacking the hydroxyl group.
Hydroxyoctadecatrienoic acids: Other hydroxylated derivatives with different hydroxylation patterns.
Uniqueness
2-Hydroxyoctadeca-9,12,15-trienoic acid is unique due to its specific hydroxylation at the second carbon position, which imparts distinct chemical and biological properties compared to other similar compounds .
Properties
CAS No. |
135942-33-5 |
---|---|
Molecular Formula |
C18H30O3 |
Molecular Weight |
294.4 g/mol |
IUPAC Name |
2-hydroxyoctadeca-9,12,15-trienoic acid |
InChI |
InChI=1S/C18H30O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17(19)18(20)21/h3-4,6-7,9-10,17,19H,2,5,8,11-16H2,1H3,(H,20,21) |
InChI Key |
JQXGCBKGIBTCHY-UHFFFAOYSA-N |
Canonical SMILES |
CCC=CCC=CCC=CCCCCCCC(C(=O)O)O |
Origin of Product |
United States |
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